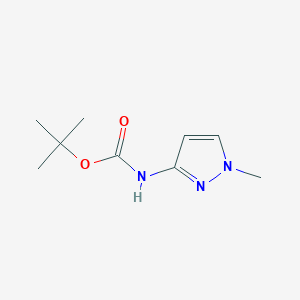
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Comparative Study of the Regioselectivity and Reaction Media for the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles
The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles has been explored through the reaction of 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones with tert-butylhydrazine hydrochloride. The study found that using [BMIM][BF4] and pyridine as reaction media resulted in a mixture of regioisomers, whereas the use of NaOH in EtOH led to the formation of 5-trifluoromethyl-1-tert-butyl-1H-pyrazoles with high regioselectivity. This suggests that the choice of reaction media can significantly influence the regioselectivity of the synthesis process .
Synthetic and Crystallographic Studies of (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester
The synthesis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was achieved with good yield from 3-amino-9-ethylcarbazole and di-tert-butyldicarbonate. The compound was characterized using various spectroscopic methods and X-ray diffraction, revealing a non-planar conformation except for the carbazole moiety. The crystal packing was stabilized by strong N–H···O hydrogen bonding and weak C–H···π interactions, indicating the importance of non-covalent interactions in the solid-state structure of such compounds .
Synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate
The synthesis of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate resulted in two diastereomers, which were separated and characterized. The X-ray crystal structure of an oxidized form of one of the compounds was determined, showcasing the complexity of the synthesis and the potential for structural diversity in such molecules .
Study on Synthesis of (R)-Tert-Butyl Benzyl(1-((Tert-Butyldimethylsilyl)Oxy)But-3-Yn-2-Yl)Carbamate
The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, was achieved through a multi-step process starting from L-Serine. The overall yield was 30%, highlighting the challenges and intricacies involved in the synthesis of complex organic molecules .
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in the synthesis of biologically active compounds like crizotinib, was achieved in three steps with a total yield of 49.9%. The structure was confirmed by MS and 1H NMR, demonstrating the utility of these techniques in the synthesis and characterization of organic compounds .
Hydrogen-bonded Chains and Tetramolecular Hydrogen-bonded Aggregates in Pyrazole Derivatives
The study of hydrogen-bonded chains in pyrazole derivatives revealed that the molecules can be linked into various dimensional structures through hydrogen bonding. The different packing motifs observed in the crystal structures of these compounds underscore the versatility of hydrogen bonding in directing molecular assembly .
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate
The synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in the synthesis of omisertinib, was optimized to achieve a total yield of 81%. This work highlights the importance of optimizing synthetic routes to improve yields in the preparation of pharmaceutical intermediates .
Synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate
The synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an intermediate in the synthesis of an mTOR-targeted PROTAC molecule, was achieved with a yield of 96.7% under optimized conditions. The study demonstrates the effectiveness of palladium-catalyzed Suzuki reactions in the synthesis of complex organic molecules .
Isomorphisms and Hydrogen-bonded Supramolecular Structures in Pyrazole Derivatives
The investigation of various 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles revealed unexpected isomorphisms and diverse hydrogen-bonded supramolecular structures. The study provides insight into the influence of substituents on the crystal packing and hydrogen bonding patterns of pyrazole derivatives .
Synthesis, Characterization, X-ray Diffraction Studies, and Biological Evaluation of Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate
The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was characterized by various spectroscopic techniques and X-ray diffraction. The compound exhibited moderate anthelmintic activity, highlighting the potential for further biological evaluation of such compounds .
Aplicaciones Científicas De Investigación
-
Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanamine
- Field : Organic Chemistry .
- Application : This compound is synthesized at ambient temperature .
- Method : The synthesis involves a condensation reaction between 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent .
- Results : The novel compound was synthesized with an 81% yield .
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Field : Organic Chemistry .
- Application : This compound is synthesized in a solvent-free environment .
- Method : The synthesis involves a one-pot two-step process starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde .
- Results : The compound was synthesized successfully, and its structure was fully characterized .
Propiedades
IUPAC Name |
tert-butyl N-(1-methylpyrazol-3-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-8(13)10-7-5-6-12(4)11-7/h5-6H,1-4H3,(H,10,11,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHBBFQQGDHUHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (1-methyl-1H-pyrazol-3-yl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

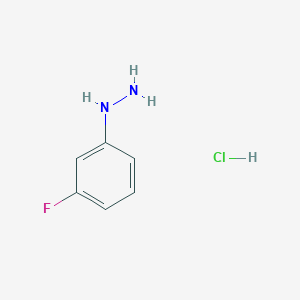
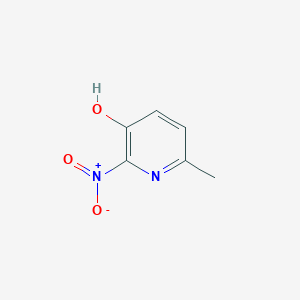
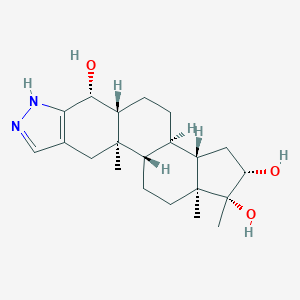
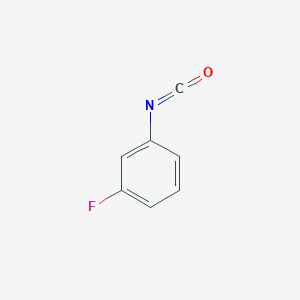
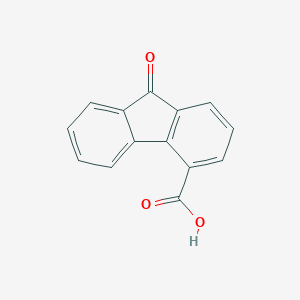
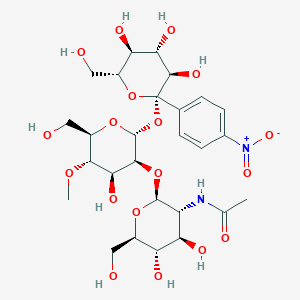
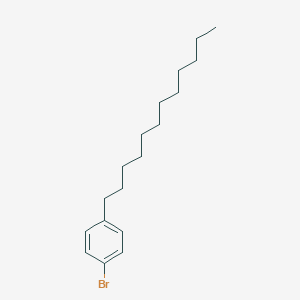
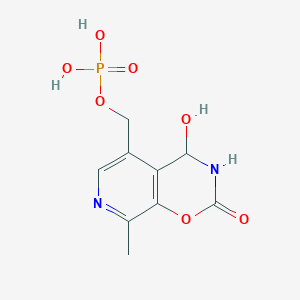
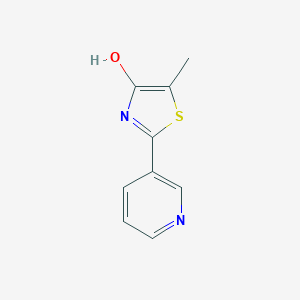
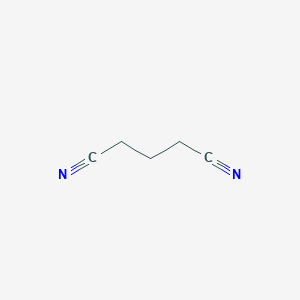
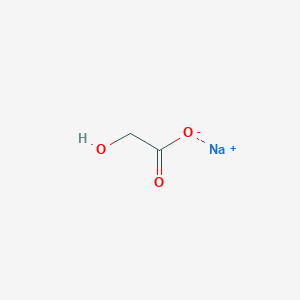

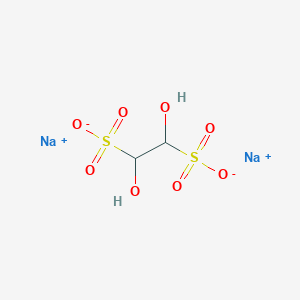
![4,4'-Isopropylidenebis[2-(2,6-dibromophenoxy)ethanol]](/img/structure/B146988.png)